Spectroscopic Analysis of 5-phenyl-1,3,4-oxadiazole-2-thiol: A Technical Guide
Spectroscopic Analysis of 5-phenyl-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-phenyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines the synthesis and detailed spectral characterization of this molecule, presenting data from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols, data interpretation, and relevant structural visualizations are included to support research and development activities.
Introduction
5-phenyl-1,3,4-oxadiazole-2-thiol is a key pharmacophore known for its diverse biological activities. The 1,3,4-oxadiazole ring is a versatile scaffold in drug design, and the presence of a thiol group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is fundamental to confirming the structure and purity of this compound, which is a prerequisite for its use in further research and drug development. This guide summarizes the key spectroscopic data and provides generalized experimental methodologies for its characterization.
Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol
The synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol is typically achieved through a multi-step process commencing with benzoic acid. The general synthetic pathway is illustrated below.[1][2]
Spectroscopic Data
The structural confirmation of 5-phenyl-1,3,4-oxadiazole-2-thiol is based on a combination of spectroscopic techniques. The key data are summarized in the following tables.
FT-IR Spectral Data
Table 1: FT-IR Spectral Data for 5-phenyl-1,3,4-oxadiazole-2-thiol
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3111 - 2935 | C-H stretching (aromatic) | [1] |
| 2560 | S-H stretching | [3] |
| 1600 - 1450 | C=N stretching | [1] |
| 1554 | C=C stretching (aromatic) | [3] |
| 1514 | C=N stretching | [3] |
| 1471 | C-N stretching | [1] |
| 1108 | C-O-C stretching (in ring) | [3] |
| 704 | C-S stretching | [1] |
UV-Vis Spectral Data
Table 2: UV-Vis Absorption Data for 5-phenyl-1,3,4-oxadiazole-2-thiol
| Solvent | λmax (nm) | Reference |
| DMF | 299, 215 | [2] |
¹H NMR Spectral Data
Table 3: ¹H NMR Spectral Data for 5-phenyl-1,3,4-oxadiazole-2-thiol
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| DMSO-d₆ | 7.21 - 7.30 | m | Phenyl protons (5H) | [3] |
| DMSO-d₆ | 12.33 | s | SH proton (1H) | [3] |
¹³C NMR Spectral Data
Table 4: ¹³C NMR Spectral Data for 5-phenyl-1,3,4-oxadiazole-2-thiol
| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| DMSO-d₆ | 125.02, 125.11, 126.21, 127.11 | Aromatic carbons | [3] |
| DMSO-d₆ | 158.66, 175.72 | Oxadiazole ring carbons (C2 & C5) | [3] |
Mass Spectrometry Data
Table 5: Mass Spectrometry Data for 5-phenyl-1,3,4-oxadiazole-2-thiol
| Ionization Mode | m/z | Assignment | Reference |
| EI | 178 | [M]⁺ | [3] |
Thiol-Thione Tautomerism
5-phenyl-1,3,4-oxadiazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. Spectroscopic evidence, particularly from FT-IR and NMR, can provide insights into the predominant tautomer in a given state (solid or in solution). The equilibrium between these two forms is an important chemical characteristic of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of 5-phenyl-1,3,4-oxadiazole-2-thiol.
Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol
This protocol describes a general procedure for the synthesis of the title compound.
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Esterification: Benzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl benzoate.[1]
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Hydrazinolysis: The resulting ethyl benzoate is then refluxed with hydrazine hydrate in an alcoholic solvent to form benzoyl hydrazide.
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Cyclization: Benzoyl hydrazide is dissolved in a solution of potassium hydroxide in ethanol. Carbon disulfide is added, and the mixture is refluxed. The reaction mixture is then cooled and acidified with a dilute mineral acid to precipitate the crude 5-phenyl-1,3,4-oxadiazole-2-thiol. The product can be purified by recrystallization from a suitable solvent like ethanol.
FT-IR Spectroscopy
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Sample Preparation: A small amount of the dried, solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
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Sample Preparation: A stock solution of 5-phenyl-1,3,4-oxadiazole-2-thiol is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., DMF) to a known concentration (e.g., 10⁻³ mol·dm⁻³).[1]
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Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. The solvent is used as a reference in a matched quartz cuvette. The absorbance is measured over a wavelength range of approximately 200-400 nm.
NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
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Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.
Mass Spectrometry
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Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
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Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. Electron ionization (EI) is a common method for this type of molecule. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation and Conclusion
The spectroscopic data presented in this guide are consistent with the structure of 5-phenyl-1,3,4-oxadiazole-2-thiol. The FT-IR spectrum confirms the presence of the key functional groups, including the thiol, aromatic C-H, C=N, and C-O-C bonds. The UV-Vis spectrum indicates the presence of a conjugated system. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which aligns with the proposed molecular structure. Finally, the mass spectrum shows the molecular ion peak at the expected m/z value, confirming the molecular weight of the compound.
This comprehensive spectroscopic characterization provides a solid foundation for the use of 5-phenyl-1,3,4-oxadiazole-2-thiol in further chemical synthesis and biological studies. The provided protocols offer a general framework for the quality control and analysis of this important heterocyclic compound.
